molecular formula C13H18O3 B13345055 1-((2-Methoxy-4-methylphenoxy)methyl)cyclobutan-1-ol

1-((2-Methoxy-4-methylphenoxy)methyl)cyclobutan-1-ol

Cat. No.: B13345055
M. Wt: 222.28 g/mol
InChI Key: KMKHVBYADJSONE-UHFFFAOYSA-N
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Description

1-((2-Methoxy-4-methylphenoxy)methyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with a hydroxyl group and a methoxy-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Methoxy-4-methylphenoxy)methyl)cyclobutan-1-ol typically involves the reaction of 2-methoxy-4-methylphenol with cyclobutanone in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common bases used in this reaction include sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-((2-Methoxy-4-methylphenoxy)methyl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a cyclobutane derivative with a different substitution pattern.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields cyclobutanone derivatives, while reduction can produce cyclobutane alcohols with different substituents .

Scientific Research Applications

1-((2-Methoxy-4-methylphenoxy)methyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2-Methoxy-4-methylphenoxy)methyl)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-Methoxyphenoxy)methyl)cyclobutan-1-ol
  • 1-((4-Methylphenoxy)methyl)cyclobutan-1-ol
  • 1-((2-Methoxy-4-methylphenoxy)methyl)cyclopentan-1-ol

Uniqueness

1-((2-Methoxy-4-methylphenoxy)methyl)cyclobutan-1-ol is unique due to the presence of both a methoxy group and a methyl group on the phenoxy moiety, which can influence its chemical reactivity and biological activity. The cyclobutane ring also imparts distinct structural properties compared to similar compounds with different ring sizes .

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

1-[(2-methoxy-4-methylphenoxy)methyl]cyclobutan-1-ol

InChI

InChI=1S/C13H18O3/c1-10-4-5-11(12(8-10)15-2)16-9-13(14)6-3-7-13/h4-5,8,14H,3,6-7,9H2,1-2H3

InChI Key

KMKHVBYADJSONE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2(CCC2)O)OC

Origin of Product

United States

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